molecular formula C30H28N4O4 B13125293 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione CAS No. 88600-12-8

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione

Cat. No.: B13125293
CAS No.: 88600-12-8
M. Wt: 508.6 g/mol
InChI Key: VFLCFYWOKIVILZ-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C₃₀H₂₈N₄O₄ and a molecular weight of 508.568 g/mol . This compound is known for its unique structure, which includes multiple amino and phenoxy groups attached to an anthracene-9,10-dione core. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. This core is then functionalized with amino and phenoxy groups through a series of reactions. Common reagents used in these reactions include aniline derivatives, phenol derivatives, and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Purification steps such as recrystallization and chromatography are often employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups enable it to form strong interactions with various biomolecules, potentially disrupting their normal function. This disruption can lead to the inhibition of key cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione is unique due to its combination of amino and phenoxy groups attached to an anthracene-9,10-dione core. This unique structure imparts distinctive chemical and physical properties, making it valuable for various scientific research applications .

Properties

CAS No.

88600-12-8

Molecular Formula

C30H28N4O4

Molecular Weight

508.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O4/c1-3-15-7-5-9-17(11-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-10-6-8-16(4-2)12-18/h5-14H,3-4,31-34H2,1-2H3

InChI Key

VFLCFYWOKIVILZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CC)N)N

Origin of Product

United States

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